REACTION_CXSMILES
|
[CH2:1]1C[C@H]2N(C[C@@H]3[C@@H]4CCCCN4C[C@H]2C3)CC1.C[Li].[C:20]([N:24]1[C:28](=[O:29])[C:27](=[CH:30][CH3:31])[NH:26][C:25]1=[S:32])([CH3:23])([CH3:22])[CH3:21].Cl>C1COCC1.[NH4+].[Cl-].CCOC(C)=O>[C:20]([N:24]1[C:28](=[O:29])[CH:27]([CH:30]([CH3:1])[CH3:31])[NH:26][C:25]1=[S:32])([CH3:23])([CH3:22])[CH3:21] |f:5.6|
|
Name
|
Sparteine
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4[C@H]3CCCC4
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ethereal solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
3-t-butyl-5-ethylidenethiohydantoin
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1C(NC(C1=O)=CC)=S
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
was immersed in a −40°
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with 2×30 mL of 1 M HCl
|
Type
|
CUSTOM
|
Details
|
The solvent was removed at aspirator pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)N1C(NC(C1=O)C(C)C)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |